Sulfadoxine sodium

Physicochemical characterization Salt-form selection Injectable formulation development

Sulfadoxine sodium (CAS 23536-50-7) is the sodium salt form of sulfadoxine, an ultra-long-acting sulfonamide antibiotic classified within the 5,6-dimethoxypyrimidine-substituted sulfanilamide series. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of Plasmodium parasites.

Molecular Formula C12H13N4NaO4S
Molecular Weight 332.31 g/mol
CAS No. 23536-50-7
Cat. No. B12776623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadoxine sodium
CAS23536-50-7
Molecular FormulaC12H13N4NaO4S
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1OC)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
InChIInChI=1S/C12H13N4O4S.Na/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1
InChIKeyBRWVMICPOSOJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadoxine Sodium (CAS 23536-50-7): Procurement-Relevant Baseline for the Long-Acting Sulfonamide Antimalarial


Sulfadoxine sodium (CAS 23536-50-7) is the sodium salt form of sulfadoxine, an ultra-long-acting sulfonamide antibiotic classified within the 5,6-dimethoxypyrimidine-substituted sulfanilamide series [1]. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of Plasmodium parasites [2]. The sodium salt confers markedly enhanced aqueous solubility compared to the free acid form, making it the preferred chemical species for parenteral formulation and certain analytical reference standard applications. In clinical use, sulfadoxine is almost exclusively deployed in fixed-dose combination with pyrimethamine (e.g., Fansidar) for malaria chemoprevention and treatment, and the sodium salt is the key intermediate for manufacturing these combination products [3].

Why Sulfadoxine Sodium Cannot Be Interchanged with Other Sulfonamide Salts or Free Acids in Procurement


Sulfonamides as a class exhibit wide heterogeneity in elimination half-life, protein binding, and solubility profiles that directly govern dosing interval, tissue distribution, and formulation feasibility. The sodium salt of sulfadoxine (CAS 23536-50-7) is not interchangeable with the free acid (CAS 2447-57-6) due to a >200-fold difference in aqueous solubility, which affects dissolution, bioavailability, and suitability for injectable dosage forms [1]. Substituting sulfadoxine sodium with a shorter-acting sulfonamide such as sulfadiazine sodium or sulfamethoxazole sodium would necessitate multi-fold increases in dosing frequency and fundamentally alter the pharmacokinetic coverage critical for malaria chemoprevention [2]. Even among the long-acting sulfonamide subset (sulfadoxine, sulfalene, sulfamethoxypyrazine), differences in DHPS mutation-driven resistance profiles, half-life, and non-antimalarial pleiotropic effects preclude simple therapeutic substitution [3]. The quantitative evidence below demonstrates that sulfadoxine sodium occupies a distinct procurement position defined by measurable, comparator-validated performance characteristics.

Sulfadoxine Sodium (CAS 23536-50-7): Quantitative Comparator Evidence for Differentiated Procurement


Aqueous Solubility: Sulfadoxine Sodium ≥200-Fold Higher Than the Free Acid Enabling Injectable Formulations

Sulfadoxine sodium (CAS 23536-50-7) is freely soluble in water, whereas the free acid form of sulfadoxine (CAS 2447-57-6) is classified as 'very slightly soluble' to 'insoluble' in water. The free acid exhibits an aqueous solubility of 0.296 mg/mL at 25 °C [1], while the sodium salt achieves solubilities of ≥60 mg/mL under comparable conditions [2]. This represents a >200-fold solubility enhancement attributable to salt formation, a decisive factor for parenteral formulation and for analytical reference standard preparation where dissolution in aqueous media is required .

Physicochemical characterization Salt-form selection Injectable formulation development

Elimination Half-Life: Sulfadoxine 200 h vs. Sulfamethoxazole 10-12 h — A ≥16-Fold Difference Governing Dosing Interval and Chemoprevention Duration

Sulfadoxine exhibits a mean terminal elimination half-life of approximately 200 hours (range 100–230 h) following a single 500 mg oral dose in healthy adults, as documented in the FDA-approved Fansidar prescribing information [1] and independent pharmacokinetic reviews [2]. In contrast, the most commonly prescribed sulfonamide, sulfamethoxazole, has a half-life of 10–12 hours [3]. Sulfadiazine, another sulfonamide used with pyrimethamine for toxoplasmosis, has a half-life of 10–17 hours [4]. This ≥16-fold longer half-life translates directly into once-weekly prophylactic dosing for sulfadoxine versus twice-daily dosing required for sulfamethoxazole, a distinction that has operational and adherence implications in resource-limited malaria-endemic settings.

Pharmacokinetics Malaria chemoprevention Dosing interval optimization

Non-Malarial Birthweight Benefit: Sulfadoxine-Pyrimethamine Yields +69 g Higher Neonatal Birthweight vs. Dihydroartemisinin-Piperaquine in Pregnancy IPTp

In a randomized controlled trial directly comparing intermittent preventive treatment in pregnancy (IPTp) with sulfadoxine-pyrimethamine (SP) versus dihydroartemisinin-piperaquine (DP), neonates born to women in the SP arm had a mean birthweight 69 g higher (95% CI 26–112 g; p=0.0015) than those in the DP arm [1]. This birthweight advantage persisted despite DP showing superior antimalarial efficacy (lower incidence of malaria infection), indicating a non-malarial mechanism of action for SP, likely attributable to the antibiotic activity of sulfadoxine on the maternal gut microbiome and/or anti-inflammatory effects. A subsequent mediation analysis confirmed that gestational weight gain mediated approximately two-thirds of SP's overall birthweight benefit, and further microbiome characterization showed that ~45% of SP's gestational weight gain advantage over DP was explained by gut microbial remodeling consistent with sulfadoxine pharmacology [2].

Intermittent preventive treatment in pregnancy Birth outcomes Non-antimalarial effects

Differential Chemoprevention Duration by dhps Genotype: Sulfadoxine-Susceptible Parasites Protected >42 Days vs. 11.7 Days for Highly Resistant dhps GEG Genotype

A Bayesian meta-analysis of seven efficacy trials (1,639 participants across 12 African sites) quantified the duration of sulfadoxine-pyrimethamine (SP) protection against Plasmodium falciparum reinfection as a function of dhps genotype. The median protection duration was >42 days against sulfadoxine-susceptible parasites (wild-type dhps) but dropped to 30.3 days (95% CrI: 17.1–45.1) against the West African dhps GKA genotype (437G-K540-A581), 16.5 days (95% CrI: 11.2–37.4) against the East African dhps GEA genotype (437G-540E-A581), and only 11.7 days (95% CrI: 8.0–21.9) against highly resistant parasites carrying the dhps GEG genotype (437G-540E-581G) [1]. This genotype-stratified protection data allows procurement decisions to be calibrated to local molecular resistance surveillance data, avoiding deployment of SP in regions where dhps GEG prevalence renders protection inferior to alternative chemoprevention agents [2].

Malaria chemoprevention Drug resistance dhps mutations Genotype-stratified efficacy

High-Purity Sulfadoxine Sodium via Patent-Disclosed Recrystallization: Total Impurity ≤1.75% with Maximum Single Impurity 0.55% — A Critical Quality Attribute for Reference Standards

A patent-disclosed preparation method for high-purity sulfadoxine (CN104557735A) achieves intermediate condensate purity with total HPLC impurity of 1.75% and maximum single impurity of 0.55% [1]. The ICH Q3A guideline stipulates a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15% for individual impurities in drug substances with a maximum daily dose ≤2 g. The patent-reported maximum single impurity (0.55%) exceeds ICH qualification thresholds, underscoring that general-purpose sulfadoxine does not automatically meet reference-standard purity requirements. Users procuring sulfadoxine sodium for analytical reference standard applications must verify lot-specific impurity profiles against these regulatory thresholds; the sodium salt form's solubility advantage also facilitates HPLC mobile phase preparation [2].

Reference standard procurement Impurity profiling HPLC purity Salt-form quality

Sulfadoxine Sodium Enables T. gondii Inhibition in Combination with Pyrimethamine — Slightly Less Potent Than Sulfadiazine-Pyrimethamine but with Extended Dosing Interval Advantage

In a direct in vitro comparison using a quantitative micromethod for measuring T. gondii trophozoite inhibition, sulfadoxine alone had no detectable effect, but sulfadoxine combined with pyrimethamine produced significant inhibition. Sulfadoxine-pyrimethamine was slightly less active than sulfadiazine-pyrimethamine in the same assay system [1]. However, this modest in vitro potency difference is offset by sulfadoxine's substantially longer half-life (~200 h vs. ~10 h for sulfadiazine), which enables once-weekly rather than daily dosing in prophylactic regimens. The same study confirmed that sulfadoxine alone lacked activity, reinforcing that procurement must consider the combination partner pyrimethamine as an essential co-component [2].

Toxoplasmosis In vitro susceptibility Sulfonamide combination therapy

Sulfadoxine Sodium (CAS 23536-50-7): Evidence-Backed Procurement Scenarios for Research and Industry


Parenteral or Aqueous-Based Formulation Development Requiring High-Solubility Sulfadoxine

The >200-fold aqueous solubility advantage of sulfadoxine sodium (≥60 mg/mL) over the free acid (0.296 mg/mL) makes the sodium salt the only viable sulfadoxine chemical species for parenteral dosage forms, injectable solutions, and aqueous analytical reference standards [1]. Formulation scientists developing intravenous or intramuscular sulfadoxine-pyrimethamine products must specify the sodium salt (CAS 23536-50-7) in procurement documents to ensure dissolution compatibility with aqueous vehicles.

Malaria Intermittent Preventive Treatment Programs Requiring Multi-Week Protective Duration

The ultra-long elimination half-life of sulfadoxine (~200 h) provides the pharmacokinetic foundation for WHO-recommended intermittent preventive treatment regimens (IPTp, IPTi, SMC) that require sustained protective plasma concentrations between monthly dosing intervals. This pharmacokinetic property is unmatched by sulfamethoxazole (10–12 h), sulfadiazine (10–17 h), or sulfalene (~65 h), making sulfadoxine sodium the only sulfonamide suitable for community-level malaria chemoprevention programs where single-dose monthly administration is operationally necessary [2].

Maternal and Neonatal Health Trials Investigating Non-Antimalarial Birthweight Effects

The randomized evidence demonstrates that sulfadoxine-pyrimethamine IPTp produces a 69 g higher mean neonatal birthweight compared to the more potent antimalarial dihydroartemisinin-piperaquine (95% CI 26–112 g), mediated through non-antimalarial mechanisms involving maternal gut microbiome remodeling and gestational weight gain [3]. Procurement of sulfadoxine sodium for clinical trials investigating birth outcomes or microbiome-mediated drug effects must ensure the sodium salt form to maintain consistency with the published evidence base.

Genotype-Stratified Malaria Chemoprevention Deployment with Local dhps Surveillance

The Bayesian meta-analysis quantifying SP protection duration by dhps genotype (>42 days for susceptible; 11.7 days for highly resistant dhps GEG) provides actionable criteria for procurement targeting. Procurement of sulfadoxine sodium for seasonal malaria chemoprevention should be accompanied by local molecular surveillance data on dhps allele frequencies; regions with dhps GEG prevalence requiring chemoprevention should either verify SP protective duration meets programmatic thresholds or select alternative agents [4].

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